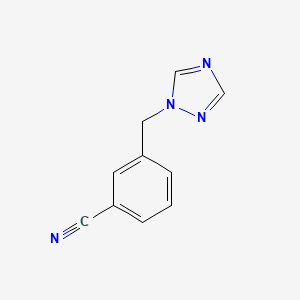

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Übersicht

Beschreibung

3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a chemical compound that has garnered attention in various fields of research and industry due to its unique physical and chemical properties. This compound is characterized by the presence of a triazole ring attached to a benzonitrile moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile typically involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of dimethylformamide. The reaction conditions often include the use of alkali metals such as lithium, sodium, or potassium, with sodium being the preferred choice. The halogen group used in the reaction is usually bromine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms can act as nucleophiles, enabling alkylation or acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or DMSO yields N-alkylated triazole derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces acylated triazoles, often requiring catalytic bases such as triethylamine .

Table 1: Example Alkylation Reactions

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Methyl iodide | N-Methyl-1,2,4-triazole derivative | DMF, 60°C, 6 h | |

| Benzyl bromide | N-Benzyl-1,2,4-triazole derivative | DCM, RT, 12 h |

Functionalization of the Benzonitrile Group

The nitrile group undergoes typical transformations:

-

Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. For instance, refluxing with H₂SO₄ yields 3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the nitrile to a primary amine, producing 3-(1H-1,2,4-triazol-1-ylmethyl)benzylamine .

Table 2: Nitrile Group Reactivity

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Carboxylic acid derivative | |

| Catalytic Reduction | H₂, Pd/C, MeOH | Benzylamine derivative |

Coordination Chemistry

The triazole nitrogen atoms can coordinate to transition metals, forming complexes. For example:

-

Palladium Complexes : Reaction with PdCl₂ in ethanol yields square-planar complexes, which are catalytically active in cross-coupling reactions .

Oxidation and Reduction of the Methylene Bridge

The -CH₂- linker between the triazole and benzonitrile may undergo oxidation:

-

Oxidation : Using KMnO₄ or CrO₃ converts the methylene group to a ketone, yielding 3-(1H-1,2,4-triazol-1-ylcarbonyl)benzonitrile .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit anticancer properties, often synthesized via:

-

Reductive Amination : Reaction with aldehydes (e.g., 4-fluorobenzaldehyde) and NaCNBH₃ produces secondary amines, enhancing PD-1/PD-L1 inhibitory activity .

Table 3: Bioactive Derivatives

| Derivative Structure | Biological Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-(4-Fluorobenzyl)triazole | PD-1/PD-L1 Interaction | 8.52 | |

| N-Acetyl-triazole derivative | Aromatase Inhibition | 15.6 |

Industrial-Scale Reaction Optimization

Key industrial processes emphasize:

Wissenschaftliche Forschungsanwendungen

Synthesis and Production

The compound serves primarily as an intermediate in the synthesis of Letrozole, a well-known aromatase inhibitor used in the treatment of hormone-dependent breast cancer. The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile can be achieved through various methods:

- Reaction with Alkali Metal Salts : The compound can be synthesized by reacting alkali metal salts of 1H-1,2,4-triazole with α-halo substituted tolunitrile in the presence of solvents like dimethylformamide (DMF). This method has been optimized to improve yield and reduce the formation of undesired isomers .

- Improved Processes : Recent patents have described improved processes that enhance the regioselectivity and yield of this compound while minimizing by-products. These methods are designed to be economically viable and suitable for large-scale production .

Research indicates that derivatives of this compound exhibit various biological activities:

- Aromatase Inhibition : As an intermediate in Letrozole synthesis, this compound plays a crucial role in inhibiting aromatase activity, which is vital for estrogen biosynthesis. This inhibition is particularly beneficial in treating postmenopausal women with estrogen receptor-positive breast cancer .

- Antiproliferative Properties : Studies have shown that triazole derivatives can possess significant antiproliferative effects against cancer cell lines. For instance, compounds containing triazole moieties have been evaluated for their potential as anti-mitotic agents in breast cancer therapy .

Case Study 1: Letrozole Synthesis

A study demonstrated a streamlined synthesis of Letrozole from this compound that resulted in high purity and yield. The process involved a one-pot reaction that minimized the need for extensive purification steps like chromatography .

Case Study 2: Biological Evaluation

Another research effort focused on evaluating the antiproliferative effects of triazole derivatives on various breast cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as new therapeutic agents .

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: An intermediate in the synthesis of Letrozole, an antineoplastic agent.

3-Methyl-1H-1,2,4-triazole: A compound with similar triazole structure but different substituents.

Uniqueness

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals highlights its versatility and importance in scientific research and industrial applications .

Biologische Aktivität

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-dependent cancers, especially breast cancer. This article provides a detailed overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromomethyl benzonitrile with 1H-1,2,4-triazole. This method has been optimized to minimize the formation of undesired isomers and to achieve high yields and purity . The general reaction can be summarized as follows:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 19.7 |

| Doxorubicin | HCT-116 | 22.6 |

| This compound | MCF-7 | 15.6 |

| This compound | HCT-116 | 23.9 |

These results indicate that the compound not only inhibits cancer cell proliferation but also induces apoptosis in MCF-7 cells .

The primary mechanism through which this compound exerts its anticancer effects is by acting as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens to estrogens; inhibiting this enzyme leads to reduced estrogen levels in the body. This is particularly beneficial in hormone-dependent cancers where estrogen promotes tumor growth .

Study on Aromatase Inhibition

A study conducted on the efficacy of this compound showed that it significantly inhibited aromatase activity in both malignant and non-malignant breast tissues. The study highlighted that treatment with this compound resulted in a marked suppression of endogenous estrogens within breast cancers .

In Vivo Studies

Further investigations using PET imaging techniques demonstrated the pharmacokinetics of labeled derivatives of letrozole (a related compound), providing insights into how similar triazole derivatives behave in biological systems. These studies indicated rapid uptake and clearance from brain tissues, suggesting potential for central nervous system applications .

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQNZNVPCHZDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625203 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876728-37-9 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.